molecular formula C17H17N5O3S2 B2957392 1-(3,4-Dimethoxyphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922589-49-9

1-(3,4-Dimethoxyphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2957392
CAS No.: 922589-49-9
M. Wt: 403.48
InChI Key: XLQWQQBSYILTPN-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethoxyphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea features a 1,3,4-thiadiazole core linked to a urea moiety with two distinct substituents:

  • 3,4-Dimethoxyphenyl group: Aromatic ring substitution with methoxy groups at positions 3 and 4, which may enhance solubility and influence electronic properties.

While direct data on this compound are absent in the provided evidence, structural analogs in the literature suggest its synthesis likely follows established routes for urea-linked thiadiazoles, such as coupling aryl isocyanates with thiadiazole-thiol intermediates .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-24-13-6-5-12(8-14(13)25-2)19-15(23)20-16-21-22-17(27-16)26-10-11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQWQQBSYILTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the core thiadiazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 1-(3,4-Dimethoxyphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in preclinical studies for its potential medicinal properties. It may be investigated for its efficacy in treating various diseases, including those related to inflammation and oxidative stress.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Properties and Activity

Compound Name (Example) Substituent on Urea (R1) Substituent on Thiadiazole (R2) Key Activity/Notes Evidence ID
Target Compound 3,4-Dimethoxyphenyl Pyridin-3-ylmethyl thio Not reported (hypothesized: kinase/antifungal) -
1-(4-Bromophenyl)-3-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) 4-Bromophenyl 2-(2,4-Difluorophenyl)-triazole Antifungal (fluconazole derivative)
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 4-Fluorophenyl 2,4-Dichlorobenzyl thio Anticonvulsant (ED50 = 2.70 μmol/kg)
1-(4-Methoxyphenyl)-3-(5-((6-phenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea (49) 4-Methoxyphenyl Furopyrimidinyl thio Antitumor (high purity: 98.56%)
1-(3,4-Dichlorophenyl)-3-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)urea 3,4-Dichlorophenyl Trifluoromethyl Not reported (logP = 4.65)

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a derivative of 1,3,4-thiadiazole, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure comprising a thiadiazole ring linked to a urea moiety and a dimethoxyphenyl group. The presence of the pyridinylmethylthio group enhances its pharmacological profile.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂S
Molecular Weight286.34 g/mol
Melting PointNot available
LogP2.278

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, compounds from this class have shown significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of key proteins such as Bcr-Abl tyrosine kinase, with IC₅₀ values indicating effective concentrations for activity.

Case Study: Inhibition of Bcr-Abl Kinase

In a study evaluating multiple 1,3,4-thiadiazole derivatives, one compound demonstrated an IC₅₀ value of 7.4 µM against the Bcr-Abl positive K562 cell line. This suggests a promising avenue for developing targeted cancer therapies using these derivatives .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that certain compounds exhibit moderate to strong antibacterial and antifungal activities.

Comparative Efficacy Against Pathogens

CompoundPathogenActivity (EC₅₀)
Compound APhytophthora infestans3.43 μg/ml
Compound BXanthomonas oryzaeModerate
Compound CXanthomonas campestrisPoor

This table summarizes findings where certain thiadiazole derivatives have outperformed traditional antimicrobials in specific assays .

Anti-inflammatory and Analgesic Properties

Thiadiazole compounds have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit inflammatory pathways, potentially offering relief in conditions like arthritis and other inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Protein Kinase Inhibition : The compound can inhibit specific kinases involved in cell proliferation and survival.
  • Membrane Permeability : The thiadiazole ring enhances the lipophilicity of the molecule, facilitating its entry into cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds may alter ROS levels within cells, impacting apoptosis and cell survival pathways.

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